Cyclohexanesulfonamide, N-methyl-2-oxo-
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Overview
Description
Cyclohexanesulfonamide, N-methyl-2-oxo- is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyclohexane ring attached to a sulfonamide group, with an additional N-methyl and oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanesulfonamide, N-methyl-2-oxo- typically involves the reaction of cyclohexanesulfonyl chloride with N-methylhydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Cyclohexanesulfonamide, N-methyl-2-oxo- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanesulfonamide, N-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Cyclohexanesulfonamide, N-methyl-2-oxo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanesulfonamide, N-methyl-2-oxo- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonamide: Lacks the N-methyl and oxo groups, resulting in different chemical properties.
N-methylsulfonamide: Contains the N-methyl group but lacks the cyclohexane ring.
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a cyclohexane ring.
Uniqueness
Cyclohexanesulfonamide, N-methyl-2-oxo- is unique due to the combination of its cyclohexane ring, sulfonamide group, N-methyl group, and oxo group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
96355-28-1 |
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Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
N-methyl-2-oxocyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c1-8-12(10,11)7-5-3-2-4-6(7)9/h7-8H,2-5H2,1H3 |
InChI Key |
AIAUVZHJHGVFDH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CCCCC1=O |
Origin of Product |
United States |
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